molecular formula C31H41NO7 B14076898 [(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate

[(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate

Cat. No.: B14076898
M. Wt: 539.7 g/mol
InChI Key: ULBZQAKXAOVAMY-ZJJDTFDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate is a complex organic compound with a unique structure. This compound is characterized by multiple chiral centers and a hexacyclic framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate involves multiple steps, including the formation of the hexacyclic core and subsequent functionalization. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and stereochemistry.

Biology

In biology, the compound’s interactions with biological molecules are of interest. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound may be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of [(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of biological pathways.

Properties

Molecular Formula

C31H41NO7

Molecular Weight

539.7 g/mol

IUPAC Name

[(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate

InChI

InChI=1S/C31H41NO7/c1-4-32-15-28(3)12-11-22(34)31-21(28)14-20(25(31)32)29-13-10-19(23(35)24(29)31)30(37,27(29)39-17(2)33)16-38-26(36)18-8-6-5-7-9-18/h5-9,19-25,27,34-35,37H,4,10-16H2,1-3H3/t19-,20-,21+,22-,23-,24+,25+,27+,28-,29-,30-,31+/m0/s1

InChI Key

ULBZQAKXAOVAMY-ZJJDTFDVSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]56[C@H]4[C@H]([C@H](CC5)[C@]([C@@H]6OC(=O)C)(COC(=O)C7=CC=CC=C7)O)O)O)C

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(C6OC(=O)C)(COC(=O)C7=CC=CC=C7)O)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.